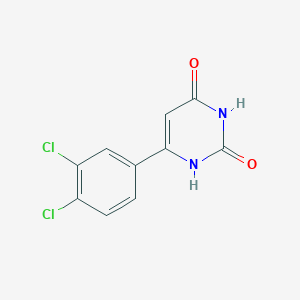
6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
“6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It has a 3,4-dichlorophenyl side chain and an unsubstituted imidazo[1,2-a]pyridine ring . It is a strong BChE inhibitor with an IC50 value of 65 μM and good selectivity .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound with a 3,4-dichlorophenyl side chain and an unsubstituted imidazo[1,2-a]pyridine ring was synthesized using metal-free direct synthesis protocols . These protocols are efficient and have been applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” includes a 3,4-dichlorophenyl side chain and an unsubstituted imidazo[1,2-a]pyridine ring . The inhibitory effects of active compounds were further confirmed by computational molecular docking studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are part of the metal-free direct synthesis protocols . These protocols aim to improve the ecological impact of the classical schemes .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research has demonstrated various synthetic methodologies involving derivatives of pyrimidine dione, showcasing their potential in creating complex heterocyclic compounds. For instance, a study by Bazgir et al. (2008) outlined an efficient one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, highlighting the versatility of pyrimidine dione derivatives in heterocyclic chemistry Bazgir et al., 2008. Similarly, Hamama et al. (2012) developed substituted pyrimido[4,5-d]pyrimidones, further illustrating the compound's utility in constructing varied pyrimidine ring systems Hamama et al., 2012.
Antimicrobial Applications
The antimicrobial potential of derivatives of 6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione has been explored in several studies. Vlasov et al. (2022) synthesized and evaluated 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones for their antibacterial activities, finding moderate efficacy against several bacterial strains Vlasov et al., 2022. This research points to the potential use of these compounds in developing new antibacterial agents.
Biopharmaceutical Properties
Jatczak et al. (2014) conducted a study on the biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing a significant variation in solubility, permeability, and intrinsic clearance values among the derivatives. This research suggests that these compounds could have diverse applications in medicinal chemistry, depending on their biopharmaceutical characteristics Jatczak et al., 2014.
Herbicidal Activity
The exploration of herbicidal applications of pyrimidine dione derivatives has also been reported. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and evaluated their herbicidal activities, identifying certain derivatives with promising efficacy against Brassica napus Huazheng, 2013. This highlights the potential agricultural applications of these compounds.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit cdk2, which may result in the disruption of cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Related compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
6-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G1/S phase in MCF7 cells, a breast cancer cell line . Additionally, it increases the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2, leading to apoptotic cell death . These effects highlight the compound’s potential as an anti-cancer agent by disrupting cell signaling pathways and promoting programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the Bcl2 protein, inhibiting its anti-apoptotic function . This binding interaction leads to the activation of pro-apoptotic pathways, resulting in increased expression of genes involved in apoptosis. Furthermore, the compound’s ability to induce cell cycle arrest is mediated through its interaction with cell cycle regulatory proteins, leading to the inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have demonstrated that continuous exposure to the compound results in sustained apoptotic effects and inhibition of cell proliferation . These findings suggest that this compound is a stable and effective agent for long-term biochemical studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits moderate anti-tumor activity, while higher doses result in significant cytotoxic effects . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing adverse effects . At very high doses, the compound can induce toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing the compound’s overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target biomolecules .
Propiedades
IUPAC Name |
6-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMJQXUMAIXOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



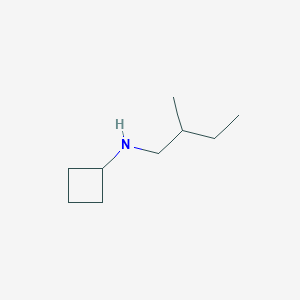
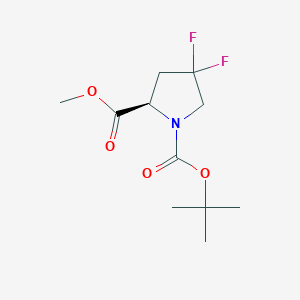
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)

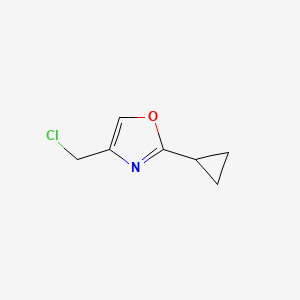
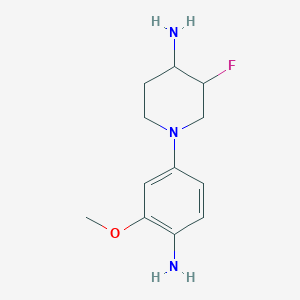

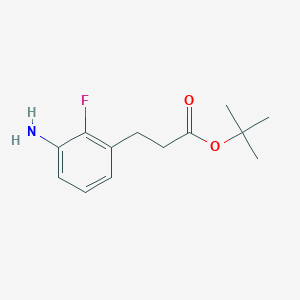

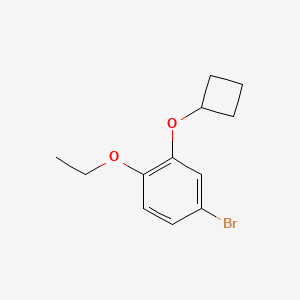
![1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1466863.png)
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)